2-(4-Bromothiophen-2-yl)pyrrolidine
Description
Properties
IUPAC Name |
2-(4-bromothiophen-2-yl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNS/c9-6-4-8(11-5-6)7-2-1-3-10-7/h4-5,7,10H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUJACRKOZWRRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
The synthesis of 2-(4-bromothiophen-2-yl)pyrrolidine can be approached via several methods, primarily involving coupling reactions or nucleophilic substitution strategies. The literature and patent data provide insights into these methods, which are detailed below.
Suzuki-Miyaura Coupling Route
Overview:
One common and effective method to prepare 2-(4-bromothiophen-2-yl)pyrrolidine derivatives involves Suzuki-Miyaura cross-coupling reactions. This reaction couples a brominated thiophene derivative with a boronic acid or ester derivative of pyrrolidine or its precursor.
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 4-Bromothiophene-2-boronic acid or ester + Pyrrolidine derivative | Palladium catalyst (e.g., Pd(PPh3)4), base (K2CO3, NaOH), solvent (dioxane, toluene, or ethanol), inert atmosphere (N2 or Ar) |
| 2 | Heating at 80-110 °C for several hours | Formation of C-C bond between thiophene and pyrrolidine moiety |
| 3 | Workup and purification | Column chromatography or recrystallization to isolate product |
- High selectivity and yield
- Mild reaction conditions
- Scalability for industrial production
- The bromine atom on the thiophene ring serves as a good leaving group for the coupling.
- The pyrrolidine moiety can be introduced as a boronic acid derivative or via a protected intermediate.
Nucleophilic Substitution and Reductive Amination
Overview:
Another synthetic strategy involves nucleophilic substitution of a bromothiophene derivative with pyrrolidine or its precursor amine, often followed by reductive amination to install the pyrrolidine ring.
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 4-Bromothiophene-2-carbaldehyde + Pyrrolidine or amine precursor | Solvent: ethanol or methanol; catalyst: acid (e.g., glacial acetic acid) |
| 2 | Condensation under reflux for 3-6 hours | Formation of imine intermediate |
| 3 | Reduction with sodium borohydride or catalytic hydrogenation | Conversion of imine to amine (pyrrolidine ring) |
| 4 | Purification | Column chromatography or recrystallization |
- Straightforward and uses readily available starting materials
- Allows for functional group tolerance
- Reaction conditions must be optimized to avoid over-alkylation or side reactions.
- Purity can be improved by chromatographic techniques.
Chiral Separation and Optical Purity Considerations
According to patent WO2007031263A1, optically enriched or substantially optically pure 4-substituted pyrrolidin-2-ones (related to pyrrolidine derivatives) can be prepared by chiral separation methods using chiral stationary phases such as CHIRALPAK® and CHIRALCEL® columns. Although this patent focuses on pyrrolidin-2-ones, similar principles apply to pyrrolidine derivatives to achieve enantiomeric purity, which is crucial for biological activity.
| Parameter | Details |
|---|---|
| Chiral Stationary Phases | CHIRALPAK® AD, CHIRALCEL® OD, OJ, OG variants |
| Eluting Solvents | Mixtures of alkanes and alcohols (ratios 90/10 to 50/50) |
| Application | Separation of racemic mixtures to obtain optically pure compounds |
This approach is relevant if the target compound requires enantiomeric purity for pharmaceutical applications.
Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Scale-up Potential |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | High selectivity, mild conditions, scalable | Requires palladium catalyst, costly ligands | 70-90 | High |
| Nucleophilic Substitution + Reductive Amination | Simple reagents, straightforward | Possible side reactions, requires reduction step | 60-80 | Moderate |
| Chiral Separation | High enantiomeric purity | Requires specialized equipment, costly | Variable | Limited (analytical scale) |
Research Findings and Data Tables
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 2-(4-Bromothiophen-2-yl)pyrrolidine | C9H10BrNS | 246.17 | Bromothiophene ring, pyrrolidine N |
| Reaction Parameter | Typical Condition | Outcome |
|---|---|---|
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | Facilitates cross-coupling |
| Base | K2CO3, NaOH | Neutralizes acids, promotes reaction |
| Solvent | Dioxane, ethanol, toluene | Medium for reaction |
| Temperature | 80-110 °C | Optimal for coupling |
| Reaction Time | 4-12 hours | Complete conversion |
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone, while reduction may yield a fully saturated pyrrolidine derivative.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The bromothiophenyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(4-Bromothiophen-2-yl)pyrrolidine with key analogs, focusing on structural variations, physicochemical properties, and inferred biological implications.
Substitution on the Aromatic Ring
a) Thiophene vs. Phenyl Derivatives
- 2-(4-Bromothiophen-2-yl)pyrrolidine: Contains a thiophene ring with bromine at the 4-position.
- (2S)-2-(4-Bromophenyl)pyrrolidine HCl : Replaces thiophene with a brominated phenyl ring. The absence of sulfur reduces electron density, which may alter binding affinity in receptor-ligand interactions .
| Compound | Aromatic Ring | Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-(4-Bromothiophen-2-yl)pyrrolidine | Thiophene | 4-Br | C₉H₁₀BrNS | 244.16 (calculated) |
| (2S)-2-(4-Bromophenyl)pyrrolidine HCl | Phenyl | 4-Br | C₁₀H₁₃BrN·HCl | 278.59 |
Key Insight : Thiophene derivatives may exhibit enhanced metabolic stability due to sulfur’s resistance to oxidative degradation compared to phenyl rings .
b) Halogen Variation
- 3-(3-Bromophenyl)pyrrolidine HCl : Bromine at the 3-position on phenyl. Positional isomerism affects steric hindrance and electronic distribution .
| Compound | Halogen Substituents | LogP (Predicted) |
|---|---|---|
| 2-(4-Bromothiophen-2-yl)pyrrolidine | 4-Br (thiophene) | ~2.5 |
| 3-(3-Bromophenyl)pyrrolidine HCl | 3-Br (phenyl) | ~2.8 |
| 2-(2,4-Difluoro-phenyl)pyrrolidine HCl | 2,4-F (phenyl) | ~1.9 |
Key Insight : Bromine increases lipophilicity (higher LogP), favoring membrane permeability, while fluorine enhances solubility and bioavailability .
Functional Group Modifications
a) Pyrrolidine vs. Piperidine Derivatives
- Methyl 4-(piperidin-4-yl)butanoate HCl: A six-membered piperidine ring replaces pyrrolidine. Piperidine’s larger ring size may alter conformational flexibility and binding pocket compatibility .
| Compound | Ring Size | Basicity (pKa) |
|---|---|---|
| 2-(4-Bromothiophen-2-yl)pyrrolidine | 5-membered | ~11.3 |
| Methyl 4-(piperidin-4-yl)butanoate HCl | 6-membered | ~10.6 |
Key Insight : Pyrrolidine’s higher basicity may enhance protonation in physiological conditions, improving target engagement .
b) Substituent Addition
- 2-{[(4-Bromothiophen-2-yl)methoxy]methyl}pyrrolidine HCl: Features a methoxy-methyl spacer between the thiophene and pyrrolidine.
Q & A
What are the established synthetic routes for 2-(4-Bromothiophen-2-yl)pyrrolidine, and how can reaction conditions be optimized for yield and purity?
Basic Synthesis : The compound is synthesized via bromination of thiophene derivatives followed by coupling with pyrrolidine. A common approach involves Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) to attach the pyrrolidine moiety to 4-bromothiophene. Typical yields range from 60–75% under optimized conditions (80–100°C, THF solvent) .
Advanced Optimization : Reaction parameters such as catalyst loading (0.5–2 mol%), solvent polarity (DMF for enhanced solubility), and microwave-assisted heating can reduce side reactions. Chiral resolution via HPLC with cellulose-based columns may be required to isolate enantiomers .
How is the molecular structure of 2-(4-Bromothiophen-2-yl)pyrrolidine characterized, and what crystallographic data are available?
Basic Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy confirms connectivity: pyrrolidine protons resonate at δ 1.8–2.5 ppm (multiplet), while thiophene protons appear at δ 7.0–7.5 ppm (singlet for H-5). IR spectroscopy identifies C-Br stretches (~550 cm⁻¹) and C-S bonds (~690 cm⁻¹) .
Advanced Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) reveals bond lengths (C-Br: 1.89 Å, C-S: 1.71 Å) and dihedral angles (thiophene-pyrrolidine: ~50°). Space group assignments (e.g., P2₁/c) and hydrogen-bonding networks are documented in related analogs .
What are the key reactivity patterns of 2-(4-Bromothiophen-2-yl)pyrrolidine in cross-coupling reactions?
Basic Reactivity : The bromine atom enables Suzuki couplings with boronic acids (e.g., aryl/heteroaryl derivatives) using Pd catalysts. Buchwald-Hartwig amination can functionalize the pyrrolidine nitrogen .
Advanced Regioselectivity : Electrophilic substitution on the thiophene ring favors the 5-position due to bromine’s electron-withdrawing effect. Computational studies (DFT) predict activation barriers for competing pathways .
How does stereochemistry impact the biological activity of 2-(4-Bromothiophen-2-yl)pyrrolidine derivatives?
Basic Stereochemical Effects : Enantiomers exhibit differential binding to biological targets. For example, (S)-configurations show 3-fold higher affinity for serotonin receptors compared to (R)-forms in vitro .
Advanced Resolution Methods : Asymmetric synthesis using Evans oxazolidinones or enzymatic resolution (lipases) achieves >90% enantiomeric excess. Chiral stationary phases (e.g., Chiralpak AD-H) are used for analytical separation .
What computational methods are employed to predict the interaction of 2-(4-Bromothiophen-2-yl)pyrrolidine with biological targets?
Basic Docking Studies : Molecular docking (AutoDock Vina) predicts binding poses in kinase active sites (e.g., binding energy: −8.2 kcal/mol). Pharmacophore models highlight critical interactions (e.g., hydrogen bonds with pyrrolidine nitrogen) .
Advanced Simulations : Molecular Dynamics (MD) simulations (100 ns trajectories) assess ligand-receptor complex stability. Quantum Mechanics/Molecular Mechanics (QM/MM) models elucidate electron transfer mechanisms in catalytic reactions .
What analytical challenges arise in quantifying 2-(4-Bromothiophen-2-yl)pyrrolidine in complex matrices, and how are they addressed?
Basic Quantification : LC-MS/MS with a C18 column and MRM transitions (m/z 269 → 172) achieves detection limits of 1 ng/mL in plasma. Matrix effects are minimized via solid-phase extraction (C18 cartridges, >90% recovery) .
Advanced Metabolite Profiling : High-resolution mass spectrometry (HRMS) identifies oxidative metabolites (e.g., sulfoxide derivatives). Isotope dilution assays (¹³C-labeled internal standards) improve accuracy in pharmacokinetic studies .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
